Michler's ketone

Vue d'ensemble

Description

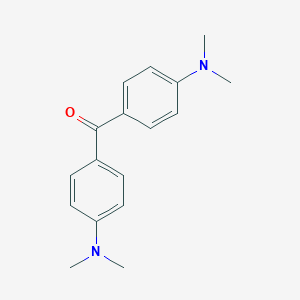

This electron-rich derivative of benzophenone is primarily used as an intermediate in the production of dyes and pigments, such as methyl violet . It is named after the German chemist Wilhelm Michler.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Michler’s ketone is synthesized through the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction can be represented as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]

Industrial Production Methods: The industrial production of Michler’s ketone follows the same synthetic route, utilizing large-scale reactors and optimized conditions to ensure high yield and purity. The use of phosgene, a highly toxic gas, necessitates stringent safety measures and specialized equipment.

Analyse Des Réactions Chimiques

Photosensitization

Michler's ketone acts as a photosensitizer due to its intense absorption at 366 nm (ε ~ 50,000 M⁻¹cm⁻¹) . Key reactions include:

-

Dimerization of butadiene : Sensitizes the formation of 1,2-divinylcyclobutane under UV light .

-

Triplet-state reactivity : In cyclohexane, it undergoes photoreduction (quantum yield Φ = 0.36) via hydrogen abstraction, while bimolecular self-reactions dominate at higher concentrations .

Table 1: Photoreactivity in Different Solvents

| Solvent | Primary Reaction | Quantum Yield | Mechanism |

|---|---|---|---|

| Cyclohexane | Photoreduction | 0.36 | Triplet-state H abstraction |

| Ethanol | Solvent participation | N/A | Proton-coupled electron transfer |

| Benzene | Self-quenching | <0.1 | Excimer formation |

Electronic Transitions

Spectroscopic studies reveal three transitions in its UV spectrum :

-

Intense ππ* transition (perpendicular to dipole moment).

-

Weaker ππ* transition (parallel to dipole moment).

-

nπ* transition (solvent-dependent energy ordering).

Photocatalytic Degradation

Under UV light with TiO₂, this compound undergoes mineralization (>97.5% in 32 hours) . Key degradation pathways:

-

N-Demethylation : Stepwise removal of methyl groups (mono → tetra-demethylated intermediates).

-

Benzophenone core cleavage : Yields N-methylaminobenzene and aminobenzene.

Table 2: Identified Degradation Intermediates

| Intermediate | Detection Method |

|---|---|

| Mono-demethylated MK | HPLC/ESI-MS |

| Di-demethylated MK | GC/MS |

| N-Methylaminobenzene | HPLC/ESI-MS |

Reaction Scheme:

(Ar = aromatic substituent)

Reactivity Hazards

Applications De Recherche Scientifique

Photoinitiators in Polymerization

Overview:

Michler's ketone serves as an effective photoinitiator in the polymerization of acrylates and other monomers. Its ability to absorb UV light and generate free radicals makes it suitable for curing processes in coatings, adhesives, and inks.

Case Study:

A study demonstrated that new push-pull dyes derived from this compound exhibited excellent reactivity in initiating free-radical polymerization when exposed to visible light. These dyes were characterized by a donor-π-acceptor (D-π-A) structure, allowing for tunable properties based on the electron-withdrawing ability of the acceptor used .

| Application | Type | Properties |

|---|---|---|

| Photoinitiators | Polymerization | High reactivity to UV/visible light |

| Dyes | Coatings/Inks | Tunable D-π-A structure |

Dye Intermediate

Overview:

As a dye intermediate, this compound is utilized in the synthesis of various pigments, particularly auramine derivatives. These pigments find applications in textiles, plastics, and printing inks.

Research Findings:

Research indicates that this compound is involved in producing ultraviolet-cured printing inks, which are essential for high-quality printing processes . Its role as an intermediate enhances the color properties and stability of the final products.

Toxicological Research

Carcinogenicity Studies:

this compound has been extensively studied for its carcinogenic potential. Bioassays conducted by the National Cancer Institute revealed that dietary administration of this compound led to significant incidences of liver cancer (hepatocellular carcinoma) in rats and mice . The compound is classified as "reasonably anticipated to be a human carcinogen," based on sufficient evidence from animal studies.

| Study Type | Findings |

|---|---|

| Bioassay | Induced liver cancer in rodents |

| Carcinogenicity | Reasonably anticipated to be carcinogenic |

Environmental Impact Assessment

Overview:

Environmental assessments have evaluated the persistence and toxicity of this compound in aquatic environments. It is noted for its low acute toxicity to aquatic organisms but raises concerns due to its potential carcinogenic effects when entering ecosystems.

Findings:

A study reported an EC50 value greater than 100 mg/L for Daphnia magna, indicating low acute toxicity; however, model predictions suggested moderate to high toxicity under certain conditions . The compound is expected to be persistent in water and soil but not bioaccumulative .

Photocatalytic Applications

Research Insights:

Recent investigations have explored the photocatalytic degradation of this compound using TiO2 under UV light. This process is crucial for environmental remediation, aiming to reduce the compound's presence in contaminated water sources .

| Application | Method | Outcome |

|---|---|---|

| Photocatalysis | TiO2/UV treatment | Effective degradation of this compound |

Mécanisme D'action

Michler’s ketone acts as a photosensitizer by absorbing light at specific wavelengths (366 nm) and transferring the energy to other molecules, thereby initiating photochemical reactions . The molecular targets include unsaturated hydrocarbons, which undergo dimerization or other photochemical transformations.

Comparaison Avec Des Composés Similaires

Michler’s ketone is unique due to its dual dimethylamino groups, which enhance its electron-donating properties. Similar compounds include:

Benzophenone: Lacks the dimethylamino groups, making it less electron-rich.

p-Dimethylaminobenzophenone: Contains only one dimethylamino group, resulting in different reactivity.

Auramine O: A dye that is a salt of the iminium cation [(CH₃)₂NC₆H₄]₂CNH₂⁺.

Michler’s ketone stands out due to its specific structure, which makes it highly effective as a photosensitizer and intermediate in dye synthesis.

Activité Biologique

Michler's ketone, chemically known as 4,4′-dimethylamino-benzophenone (CAS No. 90-94-8), is an organic compound widely used in the production of dyes and as a photoinitiator in polymerization processes. However, its biological activity has raised significant concerns, particularly regarding its carcinogenic potential and genotoxic effects. This article reviews the biological activity of this compound, focusing on its carcinogenicity, genotoxicity, and environmental impact based on diverse research findings.

Carcinogenicity

Studies have established that this compound is reasonably anticipated to be a human carcinogen. The National Toxicology Program (NTP) has reported that oral exposure to this compound resulted in tumors in rodent models. Specifically, hepatocellular carcinoma was observed in both male and female rats and female mice, while hemangiosarcoma was noted in male mice .

Table 1: Summary of Carcinogenic Studies

| Study Type | Species | Tumor Type | Gender | Reference |

|---|---|---|---|---|

| Dietary Exposure | Rats | Hepatocellular carcinoma | Male/Female | NTP |

| Dietary Exposure | Mice | Hepatocellular carcinoma | Female | NTP |

| Dietary Exposure | Mice | Hemangiosarcoma | Male | NTP |

Genotoxicity

This compound has been shown to possess genotoxic properties. It has been implicated in DNA damage through several mechanisms, including direct binding to DNA and inducing chromosomal aberrations during cell division. In vitro assays have demonstrated that this compound can cause significant chromosomal damage in various cell lines .

Mechanisms of Genotoxicity

- DNA Binding : this compound binds to liver DNA, leading to mutations.

- Chromosomal Aberrations : Induces abnormalities in mitotic cell division.

- In Vitro Studies : Various assays confirm its potential to cause genetic damage.

Aquatic Toxicity

The environmental impact of this compound has also been assessed. Acute toxicity studies on aquatic organisms such as Daphnia magna indicated a low acute toxicity with an EC50 value greater than 100 mg/L . However, predictive models suggest that this compound could exhibit moderate to high toxicity under certain conditions.

Table 2: Aquatic Toxicity Data

| Organism | Endpoint Type | EC50 (mg/L) | Reference |

|---|---|---|---|

| Daphnia magna | Acute Toxicity | >100 | OECD Test |

| QSAR Model | Predicted Toxicity | Varies | Model Data |

Environmental Persistence and Bioaccumulation

Research indicates that this compound is not readily biodegradable, with a predicted half-life in water exceeding 182 days. Its log Kow value suggests low bioaccumulation potential; however, it may still pose risks to aquatic ecosystems due to its persistence .

Table 3: Environmental Properties

| Property | Value |

|---|---|

| Biodegradation Half-Life | ≥ 182 days |

| Log Kow | < 4.0 |

| Bioaccumulation Factor | 83.43 L/kg (predicted) |

Case Studies

Several case studies have documented the effects of this compound exposure:

- Occupational Exposure : Workers in dye manufacturing facilities exhibited higher incidences of liver-related diseases attributed to prolonged exposure to this compound.

- Environmental Monitoring : Studies in regions near industrial sites revealed detectable levels of this compound in local water bodies, correlating with reports of aquatic organism mortality.

Propriétés

IUPAC Name |

bis[4-(dimethylamino)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBLNCFGVYUYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Record name | MICHLER'S KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020894 | |

| Record name | Bis(4-(dimethylamino)phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Michler's ketone appears as white to greenish crystalline leaflets or blue powder. (NTP, 1992), White to greenish solid; [Merck Index] May also be in the form of a blue solid; [CHEMINFO] Light blue powder; [MSDSonline] | |

| Record name | MICHLER'S KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Michler's ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 680 °F at 760 mmHg (decomposes) (NTP, 1992), ABOVE 360 °C WITH DECOMP | |

| Record name | MICHLER'S KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

220 °C | |

| Record name | Michler's ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, WARM BENZENE, VERY SLIGHTLY SOL IN ETHER, VERY SOL IN PYRIMIDINE | |

| Record name | MICHLER'S KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000107 [mmHg] | |

| Record name | Michler's ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WHITE TO GREENISH LEAFLETS, LEAF IN ALCOHOL, NEEDLES IN BENZENE | |

CAS No. |

90-94-8 | |

| Record name | MICHLER'S KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4′-Bis(dimethylamino)benzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(dimethylamino)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Michler's ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, bis[4-(dimethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-(dimethylamino)phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(dimethylamino)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICHLER'S KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z2SN6B347 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

342 °F (NTP, 1992), 172 °C | |

| Record name | MICHLER'S KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Michler's ketone?

A1: this compound has a molecular formula of C17H20N2O and a molecular weight of 268.35 g/mol.

Q2: How does the conformation of this compound influence its spectroscopic properties?

A2: The dihedral angle between the benzene rings and the carbonyl group in this compound can influence its electronic transitions and, consequently, its absorption and emission spectra. [] Studies employing nuclear magnetic resonance (NMR) spectroscopy have provided insights into these conformational preferences. []

Q3: How does this compound react with diols and phenols?

A3: this compound can undergo metal ion-mediated desulfurization-condensation reactions with diols and phenols to form acetals. [] Silver(I) salts like silver trifluoroacetate are typically used in conjunction with a base like methylamine. [] This reaction is particularly useful for protecting diols and phenols. []

Q4: Can this compound act as a photoinitiator?

A4: Yes, this compound can function as a photoinitiator in polymerization reactions. [, ] Upon absorption of light, this compound transitions to an excited state, where it can undergo electron transfer reactions with coinitiators like amines to generate radicals. [, ] These radicals can then initiate the polymerization of monomers like acrylates. [, ]

Q5: How does the structure of this compound relate to its photoinitiating ability?

A5: The presence of the two electron-donating dimethylamino groups in this compound significantly influences its photochemical properties. [] These groups increase the electron density within the molecule, facilitating electron transfer processes upon photoexcitation and enhancing its efficiency as a photoinitiator. []

Q6: What are the typical photodegradation products of this compound?

A6: Upon prolonged exposure to light, this compound undergoes photodegradation, leading to the formation of various products. [] Common degradation pathways include demethylation and the reduction of the carbonyl group. [] this compound itself has been identified as a degradation product of Basic Yellow 2, a dye containing a this compound moiety. []

Q7: Is this compound considered carcinogenic?

A7: Studies have shown that dietary administration of this compound to Fischer 344 rats and B6C3F1 mice caused an increased incidence of hepatocellular carcinomas in both sexes of rats and female mice, as well as hemangiosarcomas in male mice. [] Therefore, this compound is considered carcinogenic in these animal models.

Q8: How does this compound interact with DNA in living cells?

A8: Studies have shown that this compound can lead to irreversible binding of radioactive metabolites to liver proteins in rats. [] Pretreatment with phenobarbital increased this binding and extended it to proteins in other tissues, as well as to DNA and RNA in the liver and DNA in the kidney. [] This suggests potential for DNA damage and carcinogenicity.

Q9: What are the environmental concerns related to this compound?

A9: While this compound is no longer recommended for use in food packaging inks, its presence as a potential migrant in food packaging materials is a concern due to its potential formation through the degradation of certain dyes and pigments. []

Q10: How is this compound typically analyzed and quantified?

A10: High-performance liquid chromatography (HPLC) is widely used for the analysis and quantification of this compound, often coupled with UV-Vis detection. [, ] This technique allows for the separation and quantification of this compound in complex matrices. [, ] Gas chromatography coupled with mass spectrometry (GC-MS) is another technique used to identify and quantify this compound and its degradation products. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.